molecular formula C28H29ClN6O5 B13917210 2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide

2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide

Cat. No.: B13917210
M. Wt: 565.0 g/mol
InChI Key: QUTSLTZISBFEOJ-UHFFFAOYSA-N
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Description

2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide is a complex organic compound with a molecular formula of C28H29ClN6O5 and a molecular weight of 565.02 g/mol This compound is known for its intricate structure, which includes a quinazoline core, a morpholine ring, and various functional groups such as chloro, cyano, and cyclopropylmethyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide involves multiple steps, each requiring specific reagents and conditions

    Quinazoline Core Synthesis: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide under acidic conditions.

    Morpholine Ring Introduction: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazoline core is replaced by a morpholine derivative.

    Functional Group Addition: The chloro and cyano groups are introduced through electrophilic aromatic substitution reactions, while the cyclopropylmethyl group is added via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has shown its potential in the treatment of certain diseases, including cancer and inflammatory disorders, due to its ability to modulate biological pathways.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and modulating the associated biological pathways. This inhibition can lead to various therapeutic effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chloro-4-cyanophenyl)-N-(3-cyclopropylmethyl-2,4-dioxo-1-propan-2-ylquinazolin-6-yl)morpholine-2,4-dicarboxamide
  • **N-(3-chloro-4-cyanophenyl)-N-(3-cyclopropylmethyl-2,4-dioxo-1-propan-2-ylquinazolin-6-yl)morpholine-2,4-dicarboxamide

Uniqueness

The uniqueness of 2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide lies in its specific combination of functional groups and its ability to interact with a wide range of molecular targets

Properties

Molecular Formula

C28H29ClN6O5

Molecular Weight

565.0 g/mol

IUPAC Name

2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide

InChI

InChI=1S/C28H29ClN6O5/c1-16(2)35-23-8-7-19(11-21(23)26(37)34(28(35)39)14-17-3-4-17)32-27(38)33-9-10-40-24(15-33)25(36)31-20-6-5-18(13-30)22(29)12-20/h5-8,11-12,16-17,24H,3-4,9-10,14-15H2,1-2H3,(H,31,36)(H,32,38)

InChI Key

QUTSLTZISBFEOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)NC(=O)N3CCOC(C3)C(=O)NC4=CC(=C(C=C4)C#N)Cl)C(=O)N(C1=O)CC5CC5

Origin of Product

United States

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